molecular formula C8H18Si B14284705 Diisobutylsilane

Diisobutylsilane

Cat. No.: B14284705
M. Wt: 142.31 g/mol
InChI Key: PGGUEVOOHUUYON-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl)silane is an organosilicon compound with the chemical formula C8H20Si. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by the presence of two 2-methylpropyl groups attached to a silicon atom. Silanes are known for their versatility and are widely used in various industrial and scientific applications.

Preparation Methods

The synthesis of Bis(2-methylpropyl)silane typically involves the reaction of silicon tetrachloride with 2-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds as follows:

SiCl4+2C4H9MgBr(C4H9)2SiCl2+2MgBrCl\text{SiCl}_4 + 2 \text{C}_4\text{H}_9\text{MgBr} \rightarrow \text{(C}_4\text{H}_9)_2\text{SiCl}_2 + 2 \text{MgBrCl} SiCl4​+2C4​H9​MgBr→(C4​H9​)2​SiCl2​+2MgBrCl

The resulting dichlorosilane is then reduced using lithium aluminum hydride (LiAlH4) to yield Bis(2-methylpropyl)silane:

(C4H9)2SiCl2+2LiAlH4(C4H9)2SiH2+2LiAlH3Cl\text{(C}_4\text{H}_9)_2\text{SiCl}_2 + 2 \text{LiAlH}_4 \rightarrow \text{(C}_4\text{H}_9)_2\text{SiH}_2 + 2 \text{LiAlH}_3\text{Cl} (C4​H9​)2​SiCl2​+2LiAlH4​→(C4​H9​)2​SiH2​+2LiAlH3​Cl

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Bis(2-methylpropyl)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).

    Reduction: The compound can act as a reducing agent in certain reactions, donating hydride ions (H-).

    Substitution: It can undergo nucleophilic substitution reactions where the hydrogen atoms attached to silicon are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide, ozone, and various nucleophiles. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.

Scientific Research Applications

Bis(2-methylpropyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.

    Biology: It is employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, adhesives, and coatings due to its ability to improve adhesion and durability.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl)silane involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it an effective coupling agent. This property is particularly useful in enhancing the adhesion of coatings and adhesives to various surfaces.

Comparison with Similar Compounds

Bis(2-methylpropyl)silane can be compared with other similar compounds such as:

    Trimethylsilane: Contains three methyl groups attached to silicon. It is less bulky and has different reactivity compared to Bis(2-methylpropyl)silane.

    Phenylsilane: Contains a phenyl group attached to silicon. It has different electronic properties and reactivity.

    Dimethylphenylsilane: Contains both methyl and phenyl groups attached to silicon. It has a unique combination of properties from both methyl and phenyl groups.

The uniqueness of Bis(2-methylpropyl)silane lies in its specific steric and electronic properties imparted by the 2-methylpropyl groups, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

InChI

InChI=1S/C8H18Si/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

PGGUEVOOHUUYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Si]CC(C)C

Origin of Product

United States

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